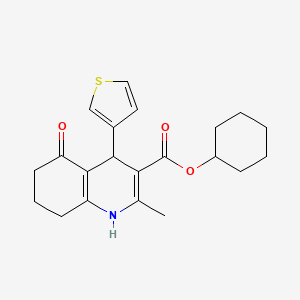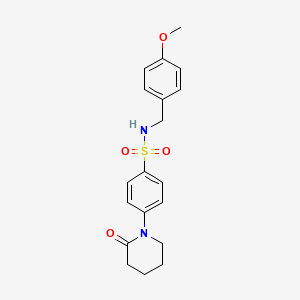![molecular formula C17H24N2O3S B4958170 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPP belongs to a class of compounds known as sulfonylphenylpyrrolidinones, which are characterized by their ability to inhibit certain enzymes and receptors in the body. In
Aplicaciones Científicas De Investigación
1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors involved in tumor growth. Additionally, 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone is complex and involves the inhibition of various enzymes and receptors in the body. 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammation and immune response. By inhibiting PDE4, 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone can reduce inflammation and pain in the body. Additionally, 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to modulate the activity of various ion channels and receptors in the body, including the GABA-A receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, which are involved in the regulation of pain and neurological function.
Biochemical and Physiological Effects
Studies have shown that 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone can have a range of biochemical and physiological effects in the body. In animal models, 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to reduce inflammation and pain, as well as improve cognitive function and memory. Additionally, 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have a neuroprotective effect, protecting neurons from damage and degeneration. These effects are thought to be due to the modulation of various enzymes and receptors in the body, as well as the antioxidant properties of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone as a research tool is its ability to selectively target specific enzymes and receptors in the body, making it a valuable tool for studying the mechanisms of disease and potential therapeutic targets. Additionally, 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have good bioavailability and pharmacokinetic properties, making it a viable candidate for drug development. However, one of the limitations of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone is its potential toxicity and side effects, which must be carefully monitored in both animal and human studies.
Direcciones Futuras
There are several future directions for research on 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone. One area of interest is in the development of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone as a potential cancer therapy. Studies have shown that 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone can inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation. Additionally, research on the potential use of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone in the treatment of neurological disorders and chronic pain is ongoing. Finally, further studies on the pharmacokinetics and toxicity of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, or 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, is a promising compound with potential therapeutic applications in various diseases and conditions. Its ability to selectively target specific enzymes and receptors in the body makes it a valuable tool for studying disease mechanisms and potential therapeutic targets. While there are limitations and potential side effects associated with 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, ongoing research is exploring its potential as a cancer therapy, as well as its use in the treatment of neurological disorders and chronic pain.
Métodos De Síntesis
The synthesis of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone involves the reaction of 4-chlorobenzene sulfonamide with 2-ethylpiperidine in the presence of a base, followed by the addition of 2-pyrrolidinone. The resulting product is then purified through recrystallization to obtain pure 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone. This method has been optimized to produce high yields of 1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone with good purity, making it a viable option for large-scale production.
Propiedades
IUPAC Name |
1-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-14-6-3-4-13-19(14)23(21,22)16-10-8-15(9-11-16)18-12-5-7-17(18)20/h8-11,14H,2-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGGUSONTNQLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)
![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4958116.png)
![9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)


![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)
![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)